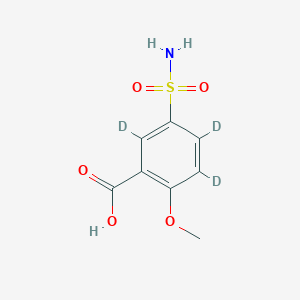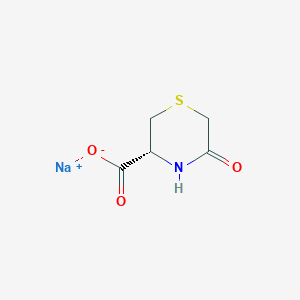
Sodium (R)-5-oxothiomorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (R)-5-oxothiomorpholine-3-carboxylate is likely a chemical of interest due to its potential applications in synthetic chemistry, given the structural uniqueness of the oxothiomorpholine backbone. Compounds with similar structures have been studied for their chemical reactivity, potential as building blocks in organic synthesis, and roles in forming complex molecular architectures.
Synthesis Analysis
The synthesis of complex organosulfur compounds like Sodium (R)-5-oxothiomorpholine-3-carboxylate typically involves multiple steps, including the construction of the thiomorpholine ring, oxidation to introduce oxygen functionalities, and subsequent salt formation. Techniques such as Rh(III)-catalyzed decarboxylative coupling have been explored for synthesizing structurally complex pyridines and could be relevant for constructing similar compounds (Neely & Rovis, 2014).
Molecular Structure Analysis
Structural determination of sodium-based complexes can be achieved through methods like X-ray diffraction, providing insights into the coordination geometry and molecular conformation. Studies often reveal intricate structural features, including hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's reactivity and properties (Chen et al., 2021).
Applications De Recherche Scientifique
Reactions in Gasification Processes
- Application : In the context of gasification of low-rank coal, sodium (in forms like ion-exchanged carboxylate) reacts with kaolin to form sodium aluminosilicates. This reaction is crucial in preserving the meta-kaolinite hexagonal crystal structure and forming high melting point sodium aluminosilicates, thereby impacting the overall efficiency and output of the gasification process. This highlights the role of sodium-based compounds in enhancing the reaction mechanisms during coal gasification. Kosminski, Ross, & Agnew, 2006
- Application : Sodium compounds, including sodium carboxylate, significantly influence the reduction of PM2.5 (fine particulate matter) during the combustion of coal. These compounds, through their interaction with additives like kaolin, play a role in the migration of smaller particulates to form larger particles, which is important for environmental control in coal combustion processes. Si et al., 2014
- Application : Sodium salts of carboxylic acids, when adsorbed onto mineral surfaces, show unique interactions that are pivotal in the field of mineralogy and geochemistry. Understanding these interactions, especially in varying pH conditions, is crucial for insights into mineral-solute interactions, which have implications in various geological and environmental processes. Kubicki et al., 1999
- Application : Sodium (R)-5-oxothiomorpholine-3-carboxylate and related sodium carboxylates are used in the synthesis of complex organic compounds. These compounds are involved in reactions that lead to the formation of various structurally diverse and potentially biologically active molecules, playing a significant role in medicinal chemistry and drug development. [Taran et al., 2000; Giri et al., 2007](https://consensus.app/papers/4hydroxy2quinolones-synthesis-taran/d71a8b06ea405f2badf82721b8a0586e/?utm_source=chatgpt; https://consensus.app/papers/palladiumcatalyzed-methylation-arylation-bonds-acids-giri/09a4160bef8756d1b44fc751a2720a1c/?utm_source=chatgpt)
Potential in Insecticide Development
- Application : Sodium carboxylate derivatives demonstrate significant potential in the field of insecticide development. Their unique chemical properties can be exploited to create effective insecticides, highlighting the broad scope of application of sodium carboxylates in agricultural sciences. Bakhite et al., 2014
Propriétés
IUPAC Name |
sodium;(3R)-5-oxothiomorpholine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S.Na/c7-4-2-10-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYHHORZJEOLQ-DFWYDOINSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)CS1)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (R)-5-oxothiomorpholine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

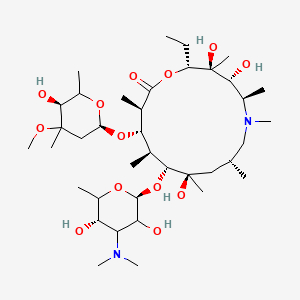
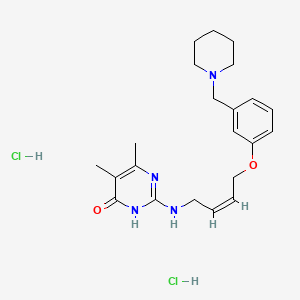
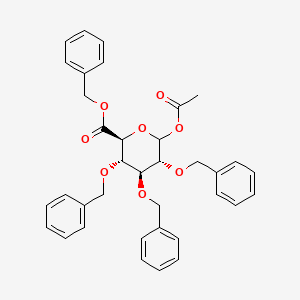

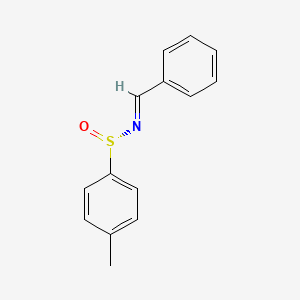
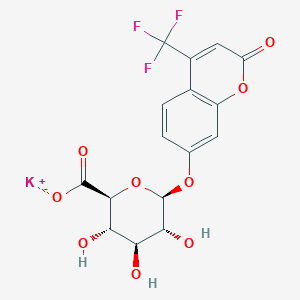

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
